Methyl 5-methyl-6-(phenylamino)nicotinate
CAS No.:
VCID: VC17444640
Molecular Formula: C14H14N2O2
Molecular Weight: 242.27 g/mol
* For research use only. Not for human or veterinary use.

Description |
This section would introduce the compound "Methyl 5-methyl-6-(phenylamino)nicotinate," including its chemical structure, molecular formula, and relevance in various fields such as pharmaceuticals, material science, or organic chemistry. The introduction would also highlight its potential applications and importance in ongoing research. SynthesisThis section would detail synthetic pathways for producing Methyl 5-methyl-6-(phenylamino)nicotinate. Typical methods might involve:
Reaction SchemeA step-by-step reaction mechanism would be illustrated if available. CharacterizationCharacterization techniques such as:
Table: Spectroscopic Data
ApplicationsPotential applications of the compound could include:
Biological ActivityIf applicable, this section would explore any known biological activities such as antimicrobial, anticancer, or enzyme inhibition properties. |
||||||||
---|---|---|---|---|---|---|---|---|---|
Product Name | Methyl 5-methyl-6-(phenylamino)nicotinate | ||||||||
Molecular Formula | C14H14N2O2 | ||||||||
Molecular Weight | 242.27 g/mol | ||||||||
IUPAC Name | methyl 6-anilino-5-methylpyridine-3-carboxylate | ||||||||
Standard InChI | InChI=1S/C14H14N2O2/c1-10-8-11(14(17)18-2)9-15-13(10)16-12-6-4-3-5-7-12/h3-9H,1-2H3,(H,15,16) | ||||||||
Standard InChIKey | JVNYERSYOGRHSF-UHFFFAOYSA-N | ||||||||
Canonical SMILES | CC1=CC(=CN=C1NC2=CC=CC=C2)C(=O)OC | ||||||||
PubChem Compound | 102544698 | ||||||||
Last Modified | Aug 10 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume